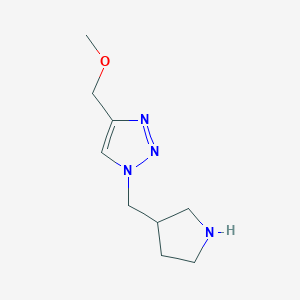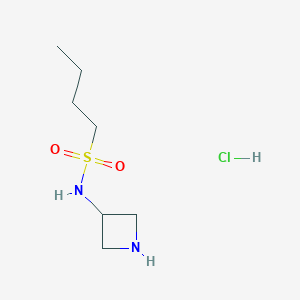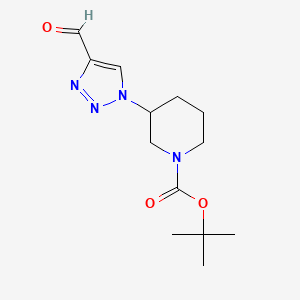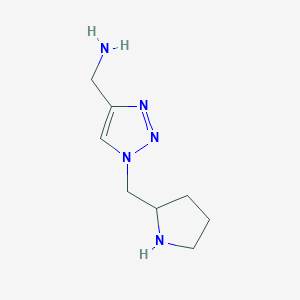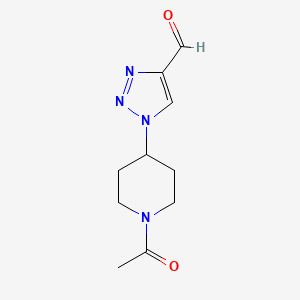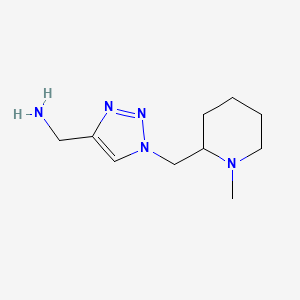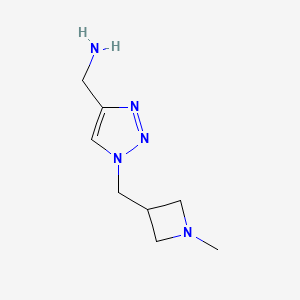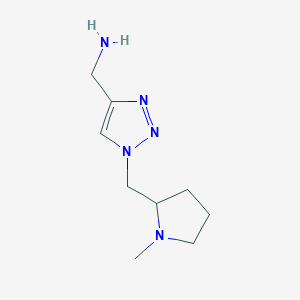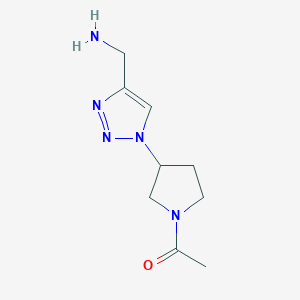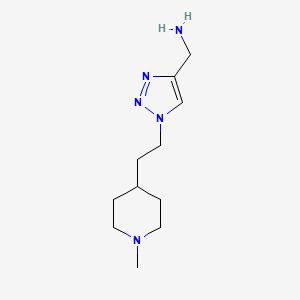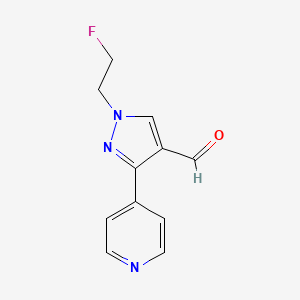
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H10FN3O and its molecular weight is 219.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of heteroaryl pyrazole derivatives, including ones with pyridin-4-yl moieties, have been extensively explored. These compounds are synthesized through reactions with chitosan to form Schiff bases, which are then characterized using various analytical techniques like FTIR, NMR, and XRD. The focus on these derivatives showcases their potential in creating novel compounds with specific properties (Hamed et al., 2020).
Antimicrobial Activity
- The antimicrobial activities of pyrazole derivatives have been assessed against various bacterial and fungal strains. The activity appears to be dependent on the specific Schiff base moiety, indicating that structural variations can significantly influence biological effects. This underlines the potential of these compounds in antimicrobial applications (Hamed et al., 2020).
Molecular Docking and Antitumor Activity
- Novel pyrazole pyrimidine derivatives, including those derived from pyrazole-4-carbaldehyde, have been synthesized and evaluated for their antitumor activities. Molecular docking studies suggest these compounds as potential inhibitors of key biological targets, such as thymidylate synthase. Cytotoxic evaluations against cancer cell lines reveal some compounds exhibit promising antitumor activities, suggesting a pathway for developing new cancer therapies (El-Zahar et al., 2011).
Antimicrobial Evaluation of Thiohydrazonates and Pyrazolo[3,4-b]pyridines
- The antimicrobial efficacy of thiohydrazonates and pyrazolo[3,4-b]pyridines derived from pyrazole carbaldehyde compounds has been documented. One particular derivative showed significant inhibitory activity against various bacterial strains, highlighting the potential for these compounds in antimicrobial drug development (Mekky & Sanad, 2019).
Synthesis of Novel Heterocycles
- The compound has served as a precursor for synthesizing a range of novel heterocycles, demonstrating the versatility of pyrazole derivatives in creating diverse chemical entities. These studies involve facile reactions leading to compounds with potential applications in medicinal chemistry and materials science (Baashen et al., 2017).
Propiedades
IUPAC Name |
1-(2-fluoroethyl)-3-pyridin-4-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-3-6-15-7-10(8-16)11(14-15)9-1-4-13-5-2-9/h1-2,4-5,7-8H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWPFEOTWWMSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


